2-(Difluoromethyl)pyridine-5-acetic acid
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Overview
Description
2-(Difluoromethyl)pyridine-5-acetic acid is a fluorinated organic compound that has garnered significant attention in various fields of scientific research. The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity, metabolic stability, and lipophilicity, making such compounds valuable in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-5-acetic acid typically involves the introduction of a difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as palladium or copper . Another approach involves the use of oxazino pyridine intermediates, which can be transformed into difluoromethylated pyridines through radical processes .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often relies on metal-catalyzed cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyridine-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)pyridine-5-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-5-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity and biological activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
Trifluoromethylpyridine: Widely used in agrochemicals and pharmaceuticals for its unique physicochemical properties.
Uniqueness: 2-(Difluoromethyl)pyridine-5-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its enhanced metabolic stability make it a valuable compound in various research applications .
Properties
CAS No. |
1211540-34-9 |
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Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)6-2-1-5(4-11-6)3-7(12)13/h1-2,4,8H,3H2,(H,12,13) |
InChI Key |
GFGQFWRGVQFCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)C(F)F |
Origin of Product |
United States |
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